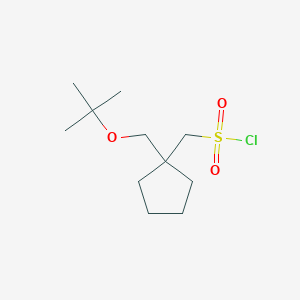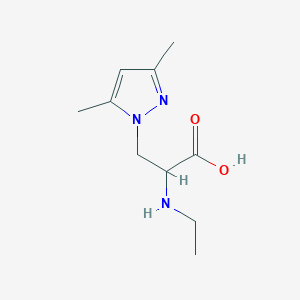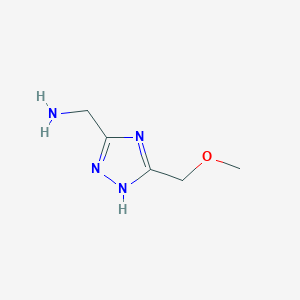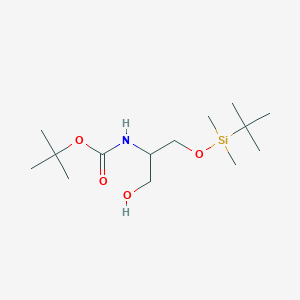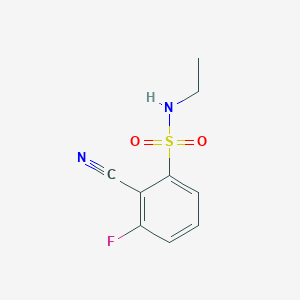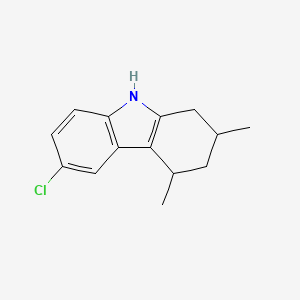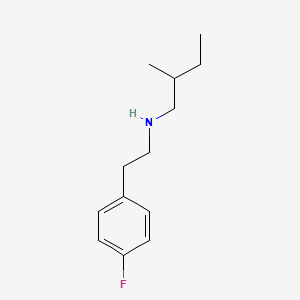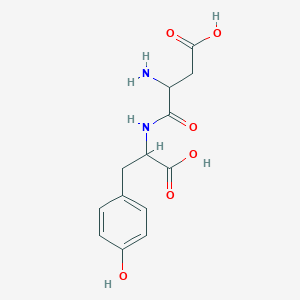
(2-Azidoethyl)diethylmethylazanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azidoethyl)diethylmethylazanium iodide is an organic compound that features an azide group attached to an ethyl chain, which is further bonded to a diethylmethylammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)diethylmethylazanium iodide typically involves the reaction of diethylmethylamine with an azide source, such as sodium azide, in the presence of an iodide source. One common method involves the use of triphenylphosphine, iodine, and imidazole to convert alcohols directly to azides . The reaction conditions often require stirring the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azidoethyl)diethylmethylazanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution: Sodium azide, triphenylphosphine, iodine, imidazole, DMSO.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
(2-Azidoethyl)diethylmethylazanium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other azide-containing compounds and heterocycles. It is also employed in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Applied in materials science for the modification of polymers and the creation of cross-linked polymer networks.
Mecanismo De Acción
The mechanism of action of (2-Azidoethyl)diethylmethylazanium iodide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling bioconjugation and labeling.
Comparación Con Compuestos Similares
Similar Compounds
(2-Azidoethyl)trimethylazanium iodide: Similar structure but with a trimethylammonium ion instead of a diethylmethylammonium ion.
2-Azido-N,N-dimethylethanamine: Contains a dimethylamino group instead of a diethylmethylammonium group.
Uniqueness
(2-Azidoethyl)diethylmethylazanium iodide is unique due to its specific combination of the azide group with the diethylmethylammonium ion
Propiedades
Fórmula molecular |
C7H17IN4 |
|---|---|
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
2-azidoethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C7H17N4.HI/c1-4-11(3,5-2)7-6-9-10-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IOIVTSJOPWLOPR-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCN=[N+]=[N-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)

